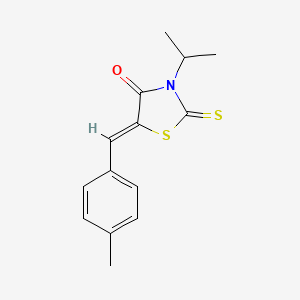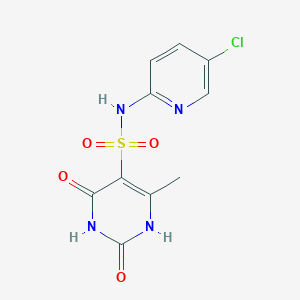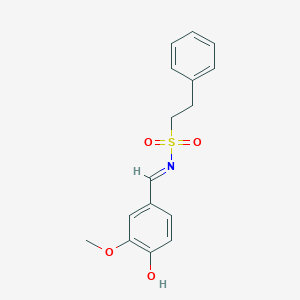![molecular formula C17H23N3O4 B6029267 methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)
methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate is a chemical compound that is commonly used in scientific research. It is a derivative of glycine and is commonly referred to as MBOMG. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
MBOMG inhibits the activity of DPP-IV by binding to the active site of the enzyme. This results in the prevention of the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MBOMG can increase the levels of these hormones, resulting in improved glucose regulation.
Biochemical and Physiological Effects
MBOMG has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, it has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines. It has also been shown to have anti-tumor effects by inhibiting the activity of certain enzymes involved in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using MBOMG in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation is that MBOMG is a relatively new compound and its long-term effects are not yet fully understood.
Future Directions
There are a number of potential future directions for the study of MBOMG. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes. Further research is needed to fully understand its effects on glucose metabolism and to determine its safety and efficacy in humans. Additionally, its potential anti-inflammatory and anti-tumor effects warrant further investigation. Finally, the development of new compounds based on MBOMG could lead to the discovery of more potent and selective inhibitors of DPP-IV.
Synthesis Methods
The synthesis of MBOMG involves the reaction of glycine methyl ester hydrochloride with benzyl isocyanate to form N-benzyl glycine methyl ester. This compound is then reacted with piperazine to form N-benzyl glycine piperazine. Finally, the acylation of this compound with acetic anhydride results in the formation of MBOMG.
Scientific Research Applications
MBOMG is commonly used in scientific research as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and has been identified as a potential target for the treatment of type 2 diabetes. MBOMG has also been studied for its potential anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(12-16(22)24-2)15(21)10-14-17(23)18-8-9-20(14)11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGFTSMLVTHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)
![methyl 5-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6029207.png)

![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-isopropyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6029237.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
